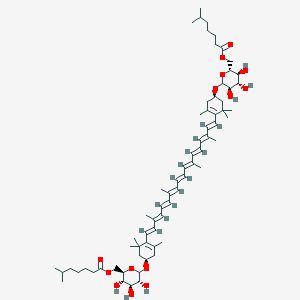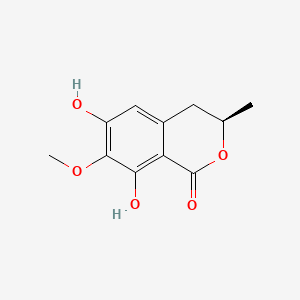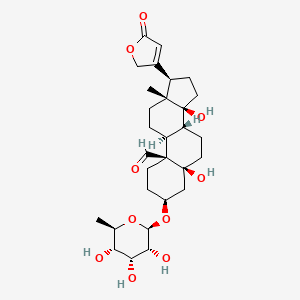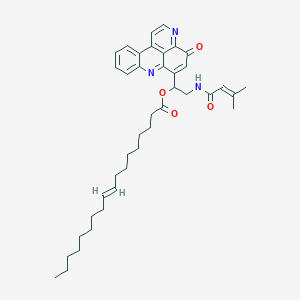
5-hydroxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-olate is conjugate base of 5,7-dihydroxy-4'-methoxyflavone. It is a conjugate base of a 5,7-dihydroxy-4'-methoxyflavone.
Scientific Research Applications
Synthesis and Chemical Reactions
5-Hydroxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-olate, a derivative of 4-hydroxy-chromen-2-one, has been a subject of interest in chemical synthesis. Pimenova et al. (2003) explored the synthesis and reactions of related compounds, contributing to the understanding of their chemical properties and potential applications in various fields, including material science and pharmaceuticals (Pimenova, Krasnych, Goun, & Miles, 2003).
Catalytic Applications
The compound has been studied for its use in catalytic processes. Alonzi et al. (2014) discussed its application in the Michael addition for the synthesis of Warfarin and its analogues, indicating its potential as a catalyst in organic synthesis (Alonzi, Bracciale, Broggi, Lanari, Marrocchi, Santarelli, & Vaccaro, 2014).
Novel Compound Synthesis
Lichitsky, Komogortsev, and Melekhina (2021) reported a new approach to synthesize previously unknown derivatives of this compound, showcasing its versatility in creating novel chemical entities (Lichitsky, Komogortsev, & Melekhina, 2021).
Optical and Photoelectrical Properties
Ibrahim et al. (2017) explored the optical and photoelectrical characterizations of a novel derivative, highlighting its potential applications in optoelectronics and materials science (Ibrahim, Halim, Roushdy, Farag, & El-Gohary, 2017).
Antibacterial Effects
Behrami and Dobroshi (2019) investigated the antibacterial activity of synthesized new derivatives, opening avenues for its application in medicinal chemistry and pharmaceuticals (Behrami & Dobroshi, 2019).
Inhibition of Neutrophil Pro-Inflammatory Responses
Wang et al. (2018) isolated new derivatives from Aquilaria sinensis and studied their inhibitory activities on neutrophil pro-inflammatory responses, which could have implications in anti-inflammatory drug development (Wang, Liao, Cheng, Shu, Chen, Chung, & Chen, 2018).
Anti-Cancer Activity
Venkateswararao et al. (2014) designed and synthesized bis-chromenone derivatives to study their anti-cancer activity, providing insights into its potential use in cancer treatment (Venkateswararao, Sharma, Manickam, Yun, & Jung, 2014).
Anticorrosive Properties
Shcherbakov et al. (2014) examined the anticorrosive properties of certain derivatives, suggesting their utility in material protection and industrial applications (Shcherbakov, Gorbunova, Burgart, & Saloutin, 2014).
Phototransformation Studies
Khanna et al. (2015) described the phototransformation of certain chromenone derivatives, indicating their potential in photochemical applications (Khanna, Dalal, Kumar, & Kamboj, 2015).
Analgesic Activity
Pavlova et al. (2015) synthesized stereoisomers of related compounds and studied their analgesic activity, contributing to pain management research (Pavlova, Mikhalchenko, Rogachev, Il’ina, Korchagina, Gatilov, Tolstikova, Volcho, & Salakhutdinov, 2015).
properties
Molecular Formula |
C16H11O5- |
|---|---|
Molecular Weight |
283.25 g/mol |
IUPAC Name |
7-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-5-olate |
InChI |
InChI=1S/C16H12O5/c1-20-11-4-2-9(3-5-11)14-8-13(19)16-12(18)6-10(17)7-15(16)21-14/h2-8,17-18H,1H3/p-1 |
InChI Key |
DANYIYRPLHHOCZ-UHFFFAOYSA-M |
SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




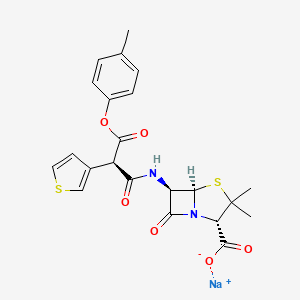
![sodium;4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]benzoate](/img/structure/B1260993.png)


